3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride

Lipophilicity LogP Physicochemical Properties

Researchers seeking to lower lead-series lipophilicity often struggle with solubility-limited pharmacokinetics. 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride directly addresses this challenge with a lower LogP and higher TPSA than generic azabicyclo[3.2.1]octane cores. Key procurement advantages: - 100% sp³-hybridized carbons (Fsp³ = 1.0) for superior three-dimensional fragment screening. - Dual H-bond acceptor/donor (2 acceptors, 1 donor) profile enables distinct target engagement. - Hydrochloride salt ensures reliable aqueous solubility for streamlined synthesis workflows.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 2567503-64-2
Cat. No. B2545281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride
CAS2567503-64-2
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1C2CNC1COC2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
InChIKeyRZJUVBZXWANUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Physicochemical Overview


3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride is a bicyclic heterocyclic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol [1]. It is a member of the azabicyclo[3.2.1]octane family, distinguished by the presence of both oxygen and nitrogen atoms in its bridged scaffold . The hydrochloride salt form enhances its aqueous solubility, making it a practical building block for medicinal chemistry and organic synthesis applications .

Why Generic Azabicyclo Substitution Fails


Substituting 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride with other azabicyclo[3.2.1]octane derivatives is not straightforward due to significant differences in key physicochemical properties that directly impact drug-likeness and synthetic utility. While the core scaffold is shared, the specific placement of the oxygen and nitrogen atoms in the 3- and 6-positions, respectively, results in a unique profile of lipophilicity, polarity, and hydrogen bonding potential [1]. These differences, quantified in Section 3, dictate how the compound interacts with biological targets, its solubility in various media, and its suitability for specific chemical transformations. Generic substitution without accounting for these quantitative property shifts can lead to altered pharmacokinetics, reduced target affinity, or failed synthetic pathways.

Quantitative Differentiation Guide


Reduced Lipophilicity (LogP)

3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride exhibits a significantly lower LogP value (-0.29) compared to its non-oxa analogs 6-azabicyclo[3.2.1]octane (LogP 1.48) and 3-azabicyclo[3.2.1]octane (LogP 1.25) [1][2]. This indicates a substantial increase in hydrophilicity due to the incorporation of the oxygen atom into the bicyclic framework.

Lipophilicity LogP Physicochemical Properties

Increased Topological Polar Surface Area

The topological polar surface area (TPSA) of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride is 21 Ų, which is nearly 75% larger than that of its non-oxa analogs 6-azabicyclo[3.2.1]octane (12.03 Ų) and 3-azabicyclo[3.2.1]octane (12.03 Ų) [1][2]. This increase is a direct consequence of the additional oxygen heteroatom in the bicyclic core.

Polar Surface Area Membrane Permeability Bioavailability

Enhanced Hydrogen Bond Acceptor Capacity

The presence of the oxygen atom in the 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride scaffold increases the number of hydrogen bond acceptors (HBA) to 2, compared to only 1 HBA for 6-azabicyclo[3.2.1]octane and 3-azabicyclo[3.2.1]octane [1]. The number of hydrogen bond donors (HBD) remains at 1 for all three compounds.

Hydrogen Bonding Target Interaction Molecular Recognition

Superior Aqueous Solubility via Salt Form

3-Oxa-6-azabicyclo[3.2.1]octane is provided as a hydrochloride salt, a formulation that is explicitly noted to enhance aqueous solubility for biological testing . While specific solubility measurements were not identified in the literature for the target compound, the hydrochloride salt form is a well-established class-level strategy for improving the solubility of basic amine-containing scaffolds [1].

Solubility Formulation Biological Assays

Primary Application Scenarios


Designing Soluble CNS Drug Candidates

The lower LogP and higher TPSA of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride, as quantified in Section 3, make it an attractive scaffold for designing compounds with improved aqueous solubility and potentially modulated blood-brain barrier penetration [1]. Researchers aiming to reduce the lipophilicity of a lead series or improve its solubility profile can leverage this building block as a direct replacement for more lipophilic azabicyclo[3.2.1]octane cores .

Fragment-Based & Diversity-Oriented Synthesis

As a rigid, three-dimensional building block with a high fraction of sp³-hybridized carbons (Fsp³ = 1.0), 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride is well-suited for fragment-based drug discovery [1]. Its unique combination of 2 H-bond acceptors and 1 H-bond donor, along with its enhanced polarity, provides a distinct interaction profile for fragment screening libraries, potentially leading to novel binding modes against challenging targets .

Polar Intermediate for Bridged Heterocycles

The compound's bifunctional nature, featuring both a secondary amine and an ether oxygen, makes it a valuable intermediate in the synthesis of more complex bridged heterocyclic systems [1]. Its specific reactivity can be exploited in synthetic pathways where the polarity of the scaffold needs to be maintained or introduced, as evidenced by its use as a building block in various organic reactions .

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